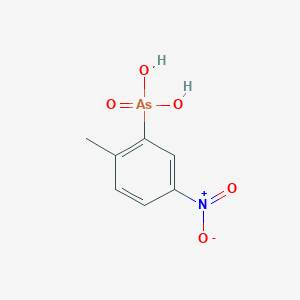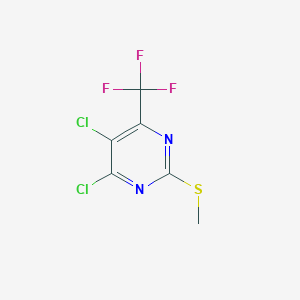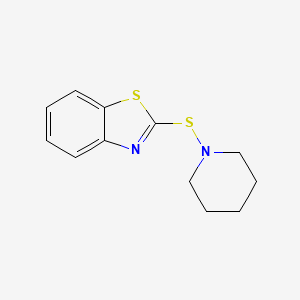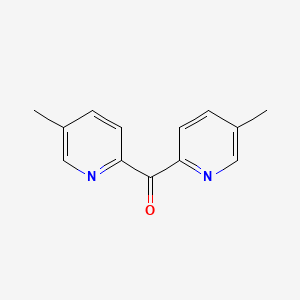
Bis(5-methylpyridin-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(5-methylpyridin-2-yl)methanone is an organic compound that belongs to the class of heterocyclic compounds It features two 5-methylpyridin-2-yl groups attached to a central methanone (carbonyl) group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(5-methylpyridin-2-yl)methanone typically involves the reaction of 5-methylpyridin-2-yl derivatives with a suitable carbonyl source. One common method is the condensation reaction between 5-methylpyridin-2-ylamine and formaldehyde under acidic conditions, followed by oxidation to form the methanone group . Another approach involves the use of microwave irradiation to facilitate the methylenation of 5-methylpyridin-2-yl derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize catalysts and optimized reaction conditions to achieve high yields and purity. The use of green chemistry principles, such as microwave-assisted synthesis, can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
Bis(5-methylpyridin-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to a methylene group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce methylene derivatives .
Scientific Research Applications
Bis(5-methylpyridin-2-yl)methanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of Bis(5-methylpyridin-2-yl)methanone involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and van der Waals interactions with these targets, leading to modulation of their activity. For example, it may inhibit enzyme activity by binding to the active site and preventing substrate access .
Comparison with Similar Compounds
Similar Compounds
Bis(benzimidazole)methanone: Similar in structure but contains benzimidazole rings instead of pyridine rings.
Bis(pyridin-2-yl)methanone: Lacks the methyl groups on the pyridine rings.
Bis(5-methylpyridin-2-yl)amine: Contains an amine group instead of a carbonyl group.
Uniqueness
Bis(5-methylpyridin-2-yl)methanone is unique due to the presence of methyl groups on the pyridine rings, which can influence its chemical reactivity and biological activity. This structural feature can enhance its binding affinity to molecular targets and improve its stability under various conditions .
Properties
Molecular Formula |
C13H12N2O |
|---|---|
Molecular Weight |
212.25 g/mol |
IUPAC Name |
bis(5-methylpyridin-2-yl)methanone |
InChI |
InChI=1S/C13H12N2O/c1-9-3-5-11(14-7-9)13(16)12-6-4-10(2)8-15-12/h3-8H,1-2H3 |
InChI Key |
CDOQQZGSBPNVKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1)C(=O)C2=NC=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



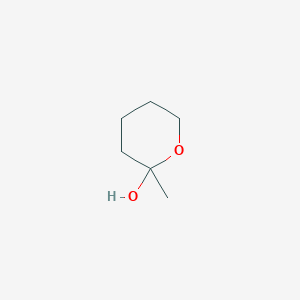

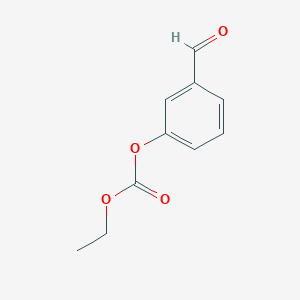


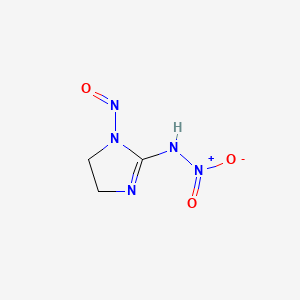

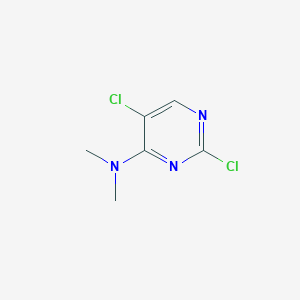
![[1-Methyl-5-(1,3-thiazol-2-yl)pyrazol-4-yl]boronic acid](/img/structure/B13991298.png)
